A12-Iso5-2DC18 Demonstrates Enhanced mRNA Delivery Compared to Naked mRNA In Vivo
Studies have shown that LNP formulations containing A12-Iso5-2DC18 exhibit significantly improved transfection efficiency relative to the delivery of naked mRNA, a fundamental baseline comparator for any delivery system .
| Evidence Dimension | In Vivo Transfection Efficiency |
|---|---|
| Target Compound Data | Efficient delivery to immune cells observed in vivo. |
| Comparator Or Baseline | Naked mRNA |
| Quantified Difference | Qualitative improvement described as 'improved' or 'efficient'. |
| Conditions | Delivery of mRNA to immune cells in an in vivo model. |
Why This Matters
This evidence confirms that A12-Iso5-2DC18 performs its primary function as a delivery vehicle, overcoming the inherent instability and poor cellular uptake of naked mRNA, which is a prerequisite for any downstream application.
